Methyl 3-bromo-5-isopropoxybenzoate
Description
Methyl 3-bromo-5-isopropoxybenzoate (CAS: 1255574-48-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃BrO₃. It features a benzoate ester backbone substituted with a bromine atom at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position. Key properties include:
Properties
IUPAC Name |
methyl 3-bromo-5-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWYJGXJJZTWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681849 | |
| Record name | Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-48-1 | |
| Record name | Benzoic acid, 3-bromo-5-(1-methylethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-isopropoxybenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 5-isopropoxybenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether).
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Coupling: Biaryl compounds.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 3-bromo-5-isopropoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-isopropoxybenzoate depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a catalyst. The isopropoxy group and ester functionality can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The compound is compared to two close analogs:
Table 1: Key Properties of Methyl 3-bromo-5-isopropoxybenzoate and Analogs
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|
| This compound | 1255574-48-1 | C₁₁H₁₃BrO₃ | Br, -OCH(CH₃)₂ (3,5-positions) | 273.13 | 97–98% |
| Methyl 3-bromo-5-propoxybenzoate | 1261956-31-3 | C₁₁H₁₃BrO₃ | Br, -OCH₂CH₂CH₃ (3,5-positions) | 273.13 | — |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | 2704827-34-7 | C₁₀H₇BrClF₃O₃ | Br, Cl, -OCF₃ (3,2,5-positions) | 352.52 | — |
Notes:
Methyl 3-bromo-5-propoxybenzoate (CAS: 1261956-31-3) shares the same molecular formula as the target compound but differs in the alkoxy substituent (linear propoxy vs. branched isopropoxy). This structural isomerism impacts steric effects and solubility. The branched isopropoxy group may reduce solubility in polar solvents compared to the linear analog .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7) introduces additional electronegative groups (Cl, -OCF₃), increasing molecular weight by ~29%. The trifluoromethoxy group enhances lipophilicity and stability against hydrolysis due to its strong electron-withdrawing nature .
Physicochemical Properties
- Solubility : The isopropoxy group’s steric bulk likely reduces water solubility compared to linear alkoxy analogs. Trifluoromethoxy substitution further decreases polarity, making the third compound highly lipophilic .

- Reactivity : Bromine at the 3-position enables nucleophilic aromatic substitution (e.g., Suzuki coupling). The isopropoxy group’s electron-donating nature may slightly deactivate the ring compared to the electron-withdrawing trifluoromethoxy group, which could accelerate electrophilic substitution at certain positions .

Analytical Characterization
- Gas Chromatography (GC) : Used for purity assessment of methyl esters (e.g., methyl salicylate in ). Similar methods likely apply to these compounds, with retention times varying based on substituent hydrophobicity .

- Mass Spectrometry : Fragmentation patterns would differ significantly; for example, the trifluoromethoxy group in the third compound would produce distinct isotopic clusters due to chlorine and bromine .
Commercial Availability and Purity
- This compound is available at 97–98% purity (Alfa Chemistry: ACM1255574481; CymitQuimica: 10-F403518) .
Biological Activity
Methyl 3-bromo-5-isopropoxybenzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
- Molecular Formula : C12H13BrO3
- Molecular Weight : 285.14 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bromine atom at the 3-position and an isopropoxy group at the 5-position of the benzoate moiety, which influences its reactivity and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Electrophilic Attack : The bromine atom can act as an electrophile, allowing the compound to interact with nucleophilic sites on biological macromolecules such as proteins and nucleic acids.
- Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds with active site residues, disrupting normal enzymatic functions.
- Receptor Modulation : The compound may influence receptor activity, potentially affecting signaling pathways involved in various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, demonstrating notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in human breast cancer (MCF-7) and colorectal cancer (HCT-116) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 20 |
The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.
Case Studies
- Study on Enzyme Inhibition : A recent study explored the inhibition of cyclooxygenase (COX) enzymes by this compound. The compound demonstrated selective inhibition of COX-2 over COX-1, suggesting potential use in anti-inflammatory therapies without significant gastrointestinal side effects.
- Pharmacokinetic Profiling : Pharmacokinetic studies indicated favorable absorption characteristics, with a Log P value suggesting good permeability across biological membranes. The compound was also evaluated for its metabolic stability using liver microsomes, showing moderate resistance to metabolic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



